molecular formula H2PO4(−)<br>H2O4P- B1203007 Dihydrogen phosphate CAS No. 14066-20-7

Dihydrogen phosphate

Cat. No. B1203007
CAS RN: 14066-20-7
M. Wt: 96.987 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrogenphosphate is a monovalent inorganic anion that consists of phosphoric acid in which one of the three OH groups has been deprotonated. It is a monovalent inorganic anion and a phosphate ion. It is a conjugate base of a phosphoric acid. It is a conjugate acid of a hydrogenphosphate.

Scientific Research Applications

Laser Research and Optical Applications

  • Suppression of Nonlinear Scattering in Lasers : Dihydrogen phosphate is utilized in potassium dihydrogen phosphate (KDP) crystals to suppress transverse stimulated Raman scattering, a significant issue in high-intensity laser research. The technique involves pulse stacking, which significantly enhances the threshold intensity growth rate of lasers in KDP crystals (Fan et al., 2019).
  • Growth and Properties of Optical Materials : The effects of impurities on the growth, nucleation kinetics, and properties of potassium dihydrogen phosphate crystals, which are vital for nonlinear optical materials in solid-state laser source devices, have been explored (Podder, 2002).

Sensing and Detection Technologies

  • Fluorescent Sensors for Dihydrogen Phosphate : Advancements in H2PO4− fluorescent sensors have been significant. These sensors are crucial for sensitive and selective detection in supramolecular chemistry and life sciences, offering simple and low-level determination methods (Zhang et al., 2014).
  • Colorimetric and Fluorescent Detection : Research has been conducted on colorimetric and fluorescent recognition of dihydrogen phosphate, providing a straightforward detection method without requiring complex instrumentation (N. K et al., 2021).

Chemical Synthesis and Material Science

  • Synthesis of α-Aminonitriles : Sodium dihydrogen phosphate has been used as a catalyst for synthesizing biologically potent α-aminonitrile derivatives through a one-pot three-component reaction, highlighting its role in eco-friendly and efficient chemical processes (Karimi-Jaberi & Bahrani, 2021).
  • Ionic Liquids for Pharmaceutical Applications : Choline dihydrogen phosphate, an ionic liquid, has shown potential as a stabilizing excipient or solvent for protein therapeutics, demonstrating its biocompatibility and cytotoxicity effects in biomedical applications (Weaver et al., 2010).

Environmental and Agricultural Applications

  • Phytoremediation of Contaminated Soil : The role of phosphate fertilization in bioremediation, particularly using sodium dihydrogen phosphate, has been studied for its effects on the growth and heavy metal accumulation in plants, demonstrating its utility in environmental remediation (Yu et al., 2020).

Educational and Green Chemistry

  • Green Chemistry in Education : Potassium dihydrogen phosphate has been proposed as an environmentally friendly electrolyte in water electrolysis experiments, aligning with green chemistry principles (Lian-sheng, 2007).

properties

CAS RN

14066-20-7

Product Name

Dihydrogen phosphate

Molecular Formula

H2PO4(−)
H2O4P-

Molecular Weight

96.987 g/mol

IUPAC Name

dihydrogen phosphate

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-M

SMILES

OP(=O)(O)[O-]

Canonical SMILES

OP(=O)(O)[O-]

Other CAS RN

29505-79-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

29.3 g (0.100 mole) of 4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 4.74 g (0.0500 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 1.58 g (0.0500 mole) of paraformaldehyde (95% ) was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to form yellow precipitate. The yellow precipitate was obtaided by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of a condensate of 4-diazodiphenylamine with glyoxylic acid.formaldehyde.
[Compound]
Name
4-diazodiphenylamine hydrogensulfate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

32.3 g (0.100 mole) of 4'-methoxy-4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 6.64 g (0.0700 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 3.96 g (0.0900 mole) of acetaldehyde was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to give yellow precipitate. The yellow precipitate was obtained by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of of a condensate of 4'-methoxy-4-diazodiphenylamine with glyoxylic acid.acetaldehyde.
[Compound]
Name
4'-methoxy-4-diazodiphenylamine hydrogensulfate
Quantity
32.3 g
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reactant
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0 (± 1) mol
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6.64 g
Type
reactant
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Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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